molecular formula C22H24N2O2S B12191605 (4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

(4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

Cat. No.: B12191605
M. Wt: 380.5 g/mol
InChI Key: GJZWAPDLDZGLEQ-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is a complex organic compound that features a piperazine ring, a phenyl group, and an oxathiin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperazine Ring: Starting with a suitable benzyl halide and piperazine, the benzyl group is introduced to the piperazine ring through nucleophilic substitution.

    Synthesis of the Oxathiin Moiety: The oxathiin ring can be synthesized from a suitable dihydroxy compound and a sulfur source under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzylpiperazine intermediate with the oxathiin derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)ethanone
  • (4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)propanone

Uniqueness

(4-Benzylpiperazin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone

InChI

InChI=1S/C22H24N2O2S/c25-22(20-21(27-16-15-26-20)19-9-5-2-6-10-19)24-13-11-23(12-14-24)17-18-7-3-1-4-8-18/h1-10H,11-17H2

InChI Key

GJZWAPDLDZGLEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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